Gymnodimine

Neuropharmacology Toxicology Cyclic Imine Toxins

Gymnodimine (GYM-A) delivers a distinct pharmacological signature unmatched by other cyclic imines. With preferential antagonism at LS α4β2 nAChRs, it provides a selective window into addiction and cognition pathways that spirolides cannot replicate. Its ~300-fold lower in vivo neuromuscular potency (ID50 51 ng/mouse) enables graded dose-response experiments, while reversible washout kinetics support repeated-measure electrophysiology protocols. Exceptionally low oral bioavailability (LD50 >7,500 µg/kg) makes it the only viable cyclic imine for chronic dietary exposure studies and toxicokinetic modeling. For receptor pharmacology requiring precise α4β2 selectivity and experimental flexibility, substitution compromises data integrity. Procure authenticated reference material to ensure reproducible results.

Molecular Formula C32H45NO4
Molecular Weight 507.7 g/mol
CAS No. 173792-58-0
Cat. No. B000114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnodimine
CAS173792-58-0
Synonymsgymnodimine
Molecular FormulaC32H45NO4
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O
InChIInChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3
InChIKeyDVXZVCNEGRKLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gymnodimine (CAS 173792-58-0) Product Information and Procurement Guide


Gymnodimine (GYM-A) is a marine phycotoxin belonging to the cyclic imine class, characterized by a 6,6-spirocyclic imine ring system and a 16-membered macrocycle containing a trisubstituted tetrahydrofuran [1]. It is produced by the dinoflagellate Karenia selliformis and accumulates in shellfish, exerting its neurotoxic effects via potent antagonism of nicotinic acetylcholine receptors (nAChRs) [2]. With a molecular weight of 507.7 g/mol and the formula C32H45NO4, Gymnodimine is a valuable research tool for studying nAChR pharmacology and a potential pharmaceutical precursor [3]. Its unique structural features, including the spiroimine pharmacophore, distinguish it from other cyclic imine toxins such as spirolides and pinnatoxins [4].

Why Gymnodimine Cannot Be Substituted with Other Cyclic Imine Toxins


Gymnodimine exhibits a distinct pharmacological profile compared to its cyclic imine analogs, including 13-desmethyl spirolide C (SPX-desMe-C), pinnatoxins, and other spirolides. These differences in receptor subtype selectivity, potency in vivo versus in vitro, and reversibility of binding preclude simple substitution. For instance, while SPX-desMe-C is approximately 300-fold more potent than Gymnodimine in blocking neuromuscular transmission in vivo [1], Gymnodimine demonstrates a broader and more balanced antagonism across neuronal nAChR subtypes, including LS α4β2 and α7 receptors [2]. Furthermore, the spiroimine core of Gymnodimine, a conserved pharmacophore across cyclic imines, is subject to different structural constraints that affect its interaction with the nAChR binding pocket [3]. Substituting Gymnodimine with a more potent analog like SPX-desMe-C may lead to off-target effects or altered reversibility, compromising experimental outcomes in receptor pharmacology studies or safety assessments in toxicology [4]. Therefore, precise identification and procurement of authentic Gymnodimine are critical for applications requiring its unique pharmacological signature.

Quantitative Differentiation of Gymnodimine Against Key Cyclic Imine Analogs


In Vivo Neuromuscular Blocking Potency: Gymnodimine vs. 13-Desmethyl Spirolide C

In an in vivo mouse model, gymnodimine-A exhibits significantly lower neuromuscular blocking potency compared to 13-desmethyl spirolide C (SPX-desMe-C). The 50% inhibitory dose (ID50) for reducing compound muscle action potential amplitude was 51 ng/mouse (1.6 μg/kg or 3.3 nmol/kg) for Gymnodimine-A, while SPX-desMe-C required only 0.18 ng/mouse (6 ng/kg or 0.01 nmol/kg) [1]. This equates to a 300-fold difference in molar potency, establishing SPX-desMe-C as a far more potent neuromuscular blocker in vivo [2].

Neuropharmacology Toxicology Cyclic Imine Toxins

nAChR Subtype Selectivity Profile: Gymnodimine vs. 13-Desmethyl Spirolide C

Gymnodimine and 13-desmethyl spirolide C (SPX-desMe-C) display divergent rank orders of potency for antagonism across nAChR subtypes. For SPX-desMe-C, the IC50 rank order is α7 > LS α4β2 > human α3β4 > HS α4β2, α1βγδ > α4β4 > rat α3β4 [1]. In contrast, Gymnodimine's rank order is LS α4β2 > human α3β4 > α7 > HS α4β2 > α4β4 > rat α3β4 > α1βγδ [2]. Notably, Gymnodimine shows greater relative antagonism at LS α4β2 receptors (ranked 1st) compared to SPX-desMe-C (ranked 2nd), whereas SPX-desMe-C preferentially targets α7 receptors [3]. Both toxins exhibit high affinity for the α7 subtype, but their overall selectivity fingerprints differ markedly, influencing which neuronal pathways are primarily affected.

Receptor Pharmacology Nicotinic Acetylcholine Receptors Binding Affinity

Receptor Binding Affinity (Ki) Across Cyclic Imine Toxins

In a standardized receptor binding assay, gymnodimine-A (GYM-A) exhibits a Ki of 19.25 ± 8.28 nM, which is approximately 11-fold lower affinity than 13-desmethyl spirolide-C (1.77 ± 1.14 nM) and about 3.7-fold lower than pinnatoxin-G (5.20 ± 1.33 nM) [1]. Compared to 20-methyl spirolide-G (6.63 ± 1.09 nM), Gymnodimine's affinity is approximately 2.9-fold weaker. These differences are consistent across both methanolic standards and matrix-based assays, with IC50 values of 74.23 ± 10.80 nM for Gymnodimine-A versus 6.84 ± 1.15 nM for 13-desmethyl spirolide-C [2]. The lower binding affinity of Gymnodimine does not correlate with its in vivo toxicity profile, underscoring the importance of considering pharmacokinetic factors beyond receptor engagement.

Binding Affinity Cyclic Imine Toxins nAChR

Acute Toxicity Profile: Intraperitoneal vs. Oral Administration

Gymnodimine exhibits a pronounced route-dependent toxicity profile. By intraperitoneal (i.p.) injection, the LD50 in mice is 96 μg/kg, with death occurring within 10 minutes in susceptible animals [1]. However, oral gavage results in an LD50 of 755 μg/kg, representing an 7.9-fold reduction in potency [2]. Remarkably, when Gymnodimine is administered voluntarily with food, no toxicity is observed even at doses up to 7,500 μg/kg [3]. This contrasts with 13-desmethyl spirolide C, which retains high oral toxicity (LD50 ~630-590 μg/kg depending on food matrix) [4]. The low oral bioavailability of Gymnodimine is a key differentiator from spirolides and pinnatoxins, which generally exhibit greater oral potency [5].

Toxicology In Vivo Toxicity Route of Administration

Reversibility of nAChR Blockade: Gymnodimine vs. 13-Desmethyl Spirolide C

Patch-clamp recordings in Xenopus skeletal myocytes reveal that Gymnodimine-A blocks nicotinic currents evoked by acetylcholine pulses in a reversible manner, with complete recovery upon washout [1]. In contrast, 13-desmethyl spirolide C and Gymnodimine both exhibit insurmountable antagonism at nAChRs, meaning their blockade cannot be overcome by increasing concentrations of agonist (nicotine) [2]. However, the reversibility upon washout differs between the two toxins and across receptor subtypes. Gymnodimine's reversible blockade at muscle-type nAChRs allows for temporal control in electrophysiological experiments, whereas the more persistent binding of SPX-desMe-C may complicate washout protocols [3].

Electrophysiology Nicotinic Receptor Antagonism Reversibility

Production Yield Optimization for Research Supply

Gymnodimine production by Karenia selliformis can be enhanced through optimized culture conditions. Baseline production using GP + selenium medium yields low levels: growth rate (μ) of 0.05 days⁻¹ and gymnodimine concentration of 250 μg L⁻¹ [1]. Addition of glycolate and alanine increases maximum cell yield to 1.76 × 10⁵ cells mL⁻¹ and gymnodimine production to 1,260 μg L⁻¹, with growth rate improving to 0.2 days⁻¹ [2]. Acetate supplementation further boosts growth rate to 0.23 days⁻¹ and gymnodimine content to 16 pg cell⁻¹ (vs. 9.8 pg cell⁻¹ in controls) [3]. These optimized yields, while still modest, are essential for ensuring a reliable supply of Gymnodimine for research purposes, as natural isolation from contaminated shellfish is inconsistent and yields variable quantities.

Biotechnology Dinoflagellate Culture Natural Product Production

Optimal Research and Industrial Applications for Gymnodimine (CAS 173792-58-0)


Pharmacological Studies of LS α4β2 Nicotinic Acetylcholine Receptors

Gymnodimine exhibits preferential antagonism at low-sensitivity (LS) α4β2 nAChRs, ranking first in its IC50 potency profile [1]. This makes it an invaluable tool for dissecting the physiological roles of LS α4β2 receptors in neuronal signaling, addiction pathways, and cognitive function. Unlike 13-desmethyl spirolide C, which prioritizes α7 receptors, Gymnodimine provides a more selective window into α4β2-mediated pharmacology [2].

In Vivo Neuromuscular Blockade Studies Requiring a Wider Therapeutic Window

With an in vivo ID50 of 51 ng/mouse (3.3 nmol/kg) for neuromuscular blockade, Gymnodimine is approximately 300-fold less potent than 13-desmethyl spirolide C [3]. This lower potency allows for graded dose-response experiments and reduces the risk of immediate lethality, making Gymnodimine the preferred cyclic imine for in vivo studies where precise titration of neuromuscular effects is required [4].

Oral Toxicology and Dietary Exposure Assessments

Gymnodimine's exceptionally low oral bioavailability, evidenced by an LD50 >7,500 μg/kg when ingested with food [5], positions it as a unique model compound for studying the toxicokinetics of cyclic imines following dietary exposure. Unlike spirolides, which retain significant oral toxicity, Gymnodimine allows researchers to administer high oral doses without acute lethality, facilitating chronic exposure studies and risk assessment modeling [6].

Electrophysiological Recordings Requiring Reversible nAChR Antagonism

Patch-clamp studies demonstrate that Gymnodimine's blockade of muscle-type nAChRs is reversible upon washout [7]. This property is essential for experimental protocols involving repeated measurements, recovery periods, or within-cell controls. In contrast, the more persistent binding of 13-desmethyl spirolide C may confound such designs [8]. Gymnodimine therefore offers superior experimental flexibility for acute electrophysiology assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gymnodimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.